molecular formula C14H11FOS B6319389 (4-Fluorophenyl)(4-(methylthio)phenyl)methanone CAS No. 724-88-9

(4-Fluorophenyl)(4-(methylthio)phenyl)methanone

Cat. No.: B6319389
CAS No.: 724-88-9
M. Wt: 246.30 g/mol
InChI Key: OUXLRWIRUPEKLZ-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)(4-(methylthio)phenyl)methanone is an organic compound that belongs to the class of aromatic ketones It features a fluorophenyl group and a methylthiophenyl group attached to a central methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)(4-(methylthio)phenyl)methanone typically involves the reaction of 4-fluorobenzoyl chloride with 4-methylthiophenyl magnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The mixture is then refluxed for several hours, followed by the addition of water to quench the reaction. The product is extracted using an organic solvent like ethyl acetate, dried over anhydrous sodium sulfate, and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)(4-(methylthio)phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring, where nucleophiles replace the fluorine atom under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium methoxide (NaOMe) in methanol.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

(4-Fluorophenyl)(4-(methylthio)phenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)(4-(methylthio)phenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • (4-Fluorophenyl)(4-(trifluoromethyl)phenyl)methanone
  • (4-Fluorophenyl)(4-chlorophenyl)methanone
  • (4-Fluorophenyl)(4-methoxyphenyl)methanone

Uniqueness

(4-Fluorophenyl)(4-(methylthio)phenyl)methanone is unique due to the presence of both a fluorophenyl and a methylthiophenyl group. This combination imparts distinct chemical and physical properties, such as enhanced stability and specific reactivity patterns, making it valuable for various applications .

Properties

IUPAC Name

(4-fluorophenyl)-(4-methylsulfanylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FOS/c1-17-13-8-4-11(5-9-13)14(16)10-2-6-12(15)7-3-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXLRWIRUPEKLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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